molecular formula C14H11N3O3S B2606843 1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol CAS No. 327081-43-6

1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2606843
CAS No.: 327081-43-6
M. Wt: 301.32
InChI Key: WOHMDGFVFHFWFM-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol is a compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a methoxy group at the 2-position of the phenyl ring, a nitro group at the 5-position of the benzodiazole ring, and a thiol group at the 2-position of the diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced at the 2-position of the phenyl ring through a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.

    Thiol Formation: The thiol group at the 2-position of the diazole ring can be introduced through a thiolation reaction using thiourea and a suitable oxidizing agent, such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases.

Major Products

    Oxidation: Disulfide derivatives, sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the thiol group can form covalent bonds with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)piperazine: A compound with similar structural features but different functional groups, used in neuroreceptor imaging.

    2-methoxydiphenidine: A compound with a similar methoxy group, known for its dissociative anesthetic properties.

Uniqueness

1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a thiol group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-6-nitro-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-20-13-5-3-2-4-12(13)16-11-7-6-9(17(18)19)8-10(11)15-14(16)21/h2-8H,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHMDGFVFHFWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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